molecular formula C11H10O3 B14414281 3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one CAS No. 79841-40-0

3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one

Cat. No.: B14414281
CAS No.: 79841-40-0
M. Wt: 190.19 g/mol
InChI Key: BULXETQGIFXOJW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a hydroxyl group, a methyl group, and a phenyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydrofuran derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-oxo-5-methyl-4-phenylfuran-2(5H)-one.

    Reduction: Formation of 3-hydroxy-5-methyl-4-phenyl-2,3-dihydrofuran.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-phenylfuran-2(5H)-one: Lacks the methyl group at the 5-position.

    5-Methyl-4-phenylfuran-2(5H)-one: Lacks the hydroxyl group at the 3-position.

    4-Phenylfuran-2(5H)-one: Lacks both the hydroxyl and methyl groups.

Properties

CAS No.

79841-40-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-hydroxy-2-methyl-3-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c1-7-9(10(12)11(13)14-7)8-5-3-2-4-6-8/h2-7,12H,1H3

InChI Key

BULXETQGIFXOJW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)O)C2=CC=CC=C2

Origin of Product

United States

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